molecular formula C15H16N4O3 B2773303 Methyl 4-acetamido-3-methoxybenzoate CAS No. 1269834-09-4

Methyl 4-acetamido-3-methoxybenzoate

Cat. No.: B2773303
CAS No.: 1269834-09-4
M. Wt: 300.318
InChI Key: SXEHMQUOEBSYQA-UHFFFAOYSA-N
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Description

Contextualization within the Benzoate (B1203000) Ester Class

Benzoate esters are a significant class of organic compounds, characterized by an ester functional group attached to a benzene (B151609) ring. wikipedia.org They are derivatives of benzoic acid and are found in a variety of natural and synthetic contexts. ontosight.ai Naturally occurring benzoate esters contribute to the fragrances of many plants. nih.gov Synthetically, they are crucial intermediates in the production of perfumes, pharmaceuticals, and other organic substances. ontosight.ai

The general structure of a benzoate ester allows for a wide range of derivatives, as substituents can be added to the benzene ring, altering the molecule's physical and chemical properties. ontosight.ai These modifications are fundamental in the field of medicinal chemistry, where slight structural changes can lead to significant differences in biological activity. youtube.com

Significance of Functional Groups in Aromatic Systems: Acetamido and Methoxy (B1213986)

The properties of Methyl 4-acetamido-3-methoxybenzoate are largely dictated by the electronic effects of its acetamido and methoxy substituents on the aromatic ring.

The acetamido group (-NHCOCH₃) is also an ortho, para-directing group. brainly.com The nitrogen atom's lone pair can participate in resonance with the aromatic ring, thereby activating it towards electrophilic attack. echemi.comijarsct.co.in However, the presence of the adjacent carbonyl group (C=O) introduces an electron-withdrawing character, which moderates the activating effect of the amino portion. brainly.comstackexchange.com This makes the acetamido group a less potent activator compared to a simple amino (-NH₂) group. brainly.com

In this compound, the positioning of these groups (methoxy at position 3, acetamido at position 4) creates a complex electronic environment on the benzene ring that influences its reactivity in chemical synthesis.

Overview of Current Research Trajectories Involving Benzoic Acid Derivatives

Research into benzoic acid and its derivatives is a dynamic and expanding field, with applications spanning medicine, materials science, and environmental science.

In medicinal chemistry , benzoic acid derivatives are a cornerstone for drug development. youtube.com They form the structural basis for a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. preprints.orgnih.govijcrt.org Scientists are continually synthesizing and testing new derivatives to discover compounds with improved efficacy and novel mechanisms of action. preprints.orgresearchgate.net For instance, recent studies have explored benzoic acid derivatives as potential inhibitors of influenza neuraminidase and as treatments for diabetes mellitus. acs.orggoogle.com

In materials science , these compounds are being investigated for novel applications. For example, certain fluorinated benzoic acid derivatives have been studied as potential inhibitors for area-selective atomic layer deposition (AS-ALD), a key technique in the fabrication of semiconductors. researchgate.netnih.gov Other derivatives have been synthesized to act as supramolecular gelators with potential uses in environmental remediation, such as treating oil spills. researcher.life

The versatility of the benzoic acid scaffold ensures that its derivatives will remain a focal point of research, with ongoing efforts to synthesize novel compounds and explore their potential in a broad range of scientific and technological applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetamido-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)12-9-5-4-8(11(14)16-3)6-10(9)15-2/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBGGGVKWBRDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Innovations for Methyl 4 Acetamido 3 Methoxybenzoate and Analogues

Strategic Retrosynthetic Analysis of Methyl 4-acetamido-3-methoxybenzoate

A logical retrosynthetic analysis of this compound reveals several potential synthetic pathways originating from readily available starting materials. The primary disconnections involve the ester and amide functionalities.

The ester group can be disconnected to reveal 4-acetamido-3-methoxybenzoic acid and methanol (B129727). This pathway suggests a final esterification step. The amide bond of the acetamido group can also be disconnected, leading to Methyl 4-amino-3-methoxybenzoate and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This route points to a late-stage N-acetylation.

Further disconnection of Methyl 4-amino-3-methoxybenzoate can be achieved by targeting the amino group. This group is commonly introduced via the reduction of a nitro group, suggesting Methyl 4-nitro-3-methoxybenzoate as a key intermediate. The synthesis of this nitro compound can be envisioned from a simpler precursor, such as methyl 3-methoxybenzoate, through a regioselective nitration reaction.

Alternatively, starting from a different precursor, 3-methoxy-4-hydroxybenzoic acid (vanillic acid), a synthetic route could involve esterification, followed by nitration, reduction of the nitro group, and finally acetylation. This approach benefits from the commercial availability and well-established chemistry of vanillic acid and its derivatives.

Established and Emerging Synthetic Pathways

The synthesis of this compound and its analogues can be accomplished through several established and innovative routes, each with its own set of advantages. These pathways typically involve a sequence of reactions including esterification, amide formation, and various functional group interconversions.

Esterification Protocols for Carboxylic Acid Precursors

The formation of the methyl ester group is a crucial step in many synthetic routes. This is typically achieved through the esterification of the corresponding carboxylic acid precursor, such as 4-acetamido-3-methoxybenzoic acid or 3-methoxy-4-hydroxybenzoic acid.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This acid-catalyzed reaction is a versatile and widely used protocol for the production of esters. For instance, the synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid is achieved using neat methanol with catalytic sulfuric acid. bond.edu.au Similarly, 3-methoxy-4-hydroxybenzoic acid can be converted to its methyl ester, methyl 4-hydroxy-3-methoxybenzoate, by reacting it with thionyl chloride in methanol. mdpi.com

Another approach involves the use of alkylating agents. For example, the methylation of a mixture of 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid can be accomplished using dimethyl sulphate in the presence of potassium hydroxide (B78521) to yield methyl 3,5-dichloro-4-methoxybenzoate. google.com

PrecursorReagentsProductReference
4-amino-3-nitrobenzoic acidMethanol, Sulfuric acidMethyl 4-amino-3-nitrobenzoate bond.edu.au
3-methoxy-4-hydroxybenzoic acidThionyl chloride, MethanolMethyl 4-hydroxy-3-methoxybenzoate mdpi.com
3,5-dichloro-4-hydroxybenzoic acidDimethyl sulphate, Potassium hydroxideMethyl 3,5-dichloro-4-methoxybenzoate google.com

Amide Formation Reactions for the Acetamido Moiety

The introduction of the acetamido group is a key transformation, typically performed on an amino-substituted precursor. The most common method is the acetylation of a primary amine with acetyl chloride or acetic anhydride.

For example, the synthesis of methyl 4-acetamido-2-hydroxybenzoate is achieved by treating methyl 4-amino-2-hydroxybenzoate (B10774363) with acetyl chloride in the presence of sodium bicarbonate. chemicalbook.com This reaction proceeds with high yield and is a reliable method for forming the amide bond.

Heterogeneous catalysts have also been explored for direct amidation of esters. Niobium(V) oxide (Nb2O5) has shown high activity in the amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions, offering a reusable and environmentally friendly alternative. researchgate.net

PrecursorReagentsProductReference
Methyl 4-amino-2-hydroxybenzoateAcetyl chloride, Sodium bicarbonateMethyl 4-acetamido-2-hydroxybenzoate chemicalbook.com
Methyl benzoateAniline (B41778), Nb2O5N-Phenylbenzamide researchgate.net

Regioselective Functionalization: Halogenation, Nitration, and Alkylation

The precise introduction of functional groups onto the aromatic ring is critical for the synthesis of specifically substituted analogues. Regioselective halogenation, nitration, and alkylation are key strategies employed.

Nitration is a fundamental reaction for introducing a nitro group, which can subsequently be reduced to an amino group. The nitration of methyl benzoate with a mixture of concentrated nitric and sulfuric acids is a classic example of electrophilic aromatic substitution, yielding predominantly methyl 3-nitrobenzoate. rsc.orgaiinmr.comyoutube.com In the synthesis of bosutinib, a related compound, methyl 4-(3-chloropropoxy)-3-methoxybenzoate is nitrated using nitric acid in acetic acid. mdpi.com Similarly, in a synthetic route towards gefitinib (B1684475), methyl 3-(3-chloropropoxy)-4-methoxybenzoate is nitrated with nitric acid in a mixture of acetic acid and acetic anhydride. mdpi.com

Halogenation can be achieved using various reagents to introduce halogen atoms at specific positions. For instance, methyl 4-acetamido-2-methoxybenzoate can be chlorinated at the 5-position using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to produce methyl 4-acetamido-5-chloro-2-methoxybenzoate. google.com

Alkylation is used to introduce alkyl groups, often on hydroxyl or amino functionalities. In the synthesis of bosutinib, methyl 4-hydroxy-3-methoxybenzoate is alkylated with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate. mdpi.com

SubstrateReagent(s)ProductType of FunctionalizationReference
Methyl benzoateNitric acid, Sulfuric acidMethyl 3-nitrobenzoateNitration rsc.orgaiinmr.comyoutube.com
Methyl 4-(3-chloropropoxy)-3-methoxybenzoateNitric acid, Acetic acidMethyl 4-(3-chloropropoxy)-3-methoxy-5-nitrobenzoateNitration mdpi.com
Methyl 4-acetamido-2-methoxybenzoateN-chlorosuccinimideMethyl 4-acetamido-5-chloro-2-methoxybenzoateChlorination google.com
Methyl 4-hydroxy-3-methoxybenzoate1-bromo-3-chloropropane, K2CO3Methyl 4-(3-chloropropoxy)-3-methoxybenzoateAlkylation mdpi.com

Reductive Transformations and Oxidative Processes in Derivative Synthesis

Reductive and oxidative reactions are essential for manipulating the oxidation states of functional groups during the synthesis of benzoate derivatives.

Reduction of Nitro Groups: The conversion of a nitro group to an amino group is a common and crucial step. This can be achieved using various reducing agents. In the synthesis of a gefitinib intermediate, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate is reduced to the corresponding amine using powdered iron in acetic acid. mdpi.com While catalytic hydrogenation with catalysts like Raney Ni or Pd/C is also a common method, in some cases, it may lead to incomplete conversions. mdpi.com

Oxidative Processes: While less common in the direct synthesis of the target molecule, oxidative processes are important in the synthesis of precursors and analogues. For instance, the synthesis of some benzoic acid precursors can involve the oxidation of a methyl group on the aromatic ring.

Catalytic Approaches in the Synthesis of Benzoate Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and environmentally benign alternatives to stoichiometric reagents. In the context of benzoate derivative synthesis, catalytic approaches are prominent in esterification and amidation reactions.

Solid acid catalysts are being developed as recoverable and eco-friendly alternatives to traditional mineral acids like sulfuric acid for esterification. mdpi.com For example, a zirconium/titanium solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com

In amide formation, as mentioned earlier, heterogeneous catalysts like niobium(V) oxide are emerging as effective catalysts for the direct amidation of esters with amines. researchgate.net These catalytic systems often allow for milder reaction conditions and easier product purification.

The choice of catalyst can significantly influence the efficiency and selectivity of a reaction. For instance, in the Fischer-Speier esterification, while strong Brønsted acids are traditional, Lewis acids are also being explored.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The primary and most direct route to this compound is through the N-acetylation of its precursor, methyl 4-amino-3-methoxybenzoate. This reaction, while straightforward, is subject to optimization to enhance its efficiency and yield. Key parameters that are typically adjusted include the choice of acetylating agent, solvent, catalyst, temperature, and reaction time.

The selection of a solvent is also critical. A range of solvents can be employed, from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to less polar options like ethyl acetate (B1210297) and chloroform. The ideal solvent should dissolve the starting materials and facilitate the reaction while allowing for easy isolation of the product. In some instances, solvent-free conditions have been explored to reduce waste and environmental impact.

Catalysts can significantly improve the rate and yield of the acetylation reaction. Lewis acids are known to activate the acetylating agent, making it more susceptible to nucleophilic attack by the amine. Phase transfer catalysts have also been employed to facilitate reactions where the reactants are in different phases.

Below is an interactive data table summarizing the impact of various reaction parameters on the N-acetylation of aromatic amines, which is the core transformation in the synthesis of this compound.

ParameterVariationGeneral Impact on Yield and Reaction Time
Acetylating Agent Acetic Anhydride vs. Acetyl ChlorideAcetyl chloride is generally more reactive, leading to faster reaction times but may require more careful temperature control. Acetic anhydride is less reactive but often provides cleaner reactions with higher yields.
Solvent Polar Aprotic (e.g., DMF) vs. Less Polar (e.g., Ethyl Acetate)Polar aprotic solvents can enhance the reaction rate by stabilizing charged intermediates. Less polar solvents may be preferred for easier product isolation.
Catalyst Lewis Acid vs. Base vs. NoneLewis acids can catalyze the reaction, reducing the required temperature and time. Bases are used to scavenge acid byproducts, driving the reaction to completion. Uncatalyzed reactions may require higher temperatures and longer times.
Temperature Room Temperature vs. Elevated TemperatureIncreasing the temperature generally increases the reaction rate but can also lead to the formation of impurities if not carefully controlled.

Detailed research findings on analogous reactions, such as the synthesis of Methyl 4-acetamido-2-hydroxybenzoate, have demonstrated that high yields, often in the range of 99%, can be achieved under optimized conditions. For example, the reaction of Methyl 4-amino-2-hydroxy benzoate with acetyl chloride in a biphasic system of ethyl acetate and water with sodium bicarbonate as the base at 0°C, followed by stirring at room temperature, has been shown to be highly effective. chemicalbook.com

Principles of Green Chemistry in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental footprint of the manufacturing process. This involves a focus on several key areas, including the use of safer chemicals, the development of more energy-efficient processes, and the minimization of waste.

One of the primary tenets of green chemistry is the use of less hazardous chemical syntheses. In the context of producing this compound, this can be achieved by replacing traditional, more hazardous reagents with safer alternatives. For instance, the use of acetic anhydride can be substituted with acetic acid in the presence of a suitable, non-toxic catalyst. This approach avoids the corrosive and lachrymatory nature of acetyl chloride and the handling issues associated with acetic anhydride.

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Green alternatives include the use of water, supercritical fluids, or even solvent-free reaction conditions. For the acetylation of aromatic amines, solvent-free methods have been developed, which not only reduce pollution but also simplify the work-up procedure.

Catalysis plays a pivotal role in green chemistry by enabling reactions to occur under milder conditions and with higher selectivity, thus reducing energy consumption and waste. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled. For the synthesis of acetanilides, which are structurally similar to this compound, eco-friendly and inexpensive catalysts such as magnesium sulfate (B86663) have been successfully employed.

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. The acetylation of an amine with acetic anhydride, for example, has a lower atom economy than a catalytic process using acetic acid, as the former generates a molecule of acetic acid as a byproduct for every molecule of product formed.

The principles of green chemistry applied to the synthesis of this compound and its analogues are summarized in the interactive table below.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention of Waste Designing synthetic routes that minimize the formation of byproducts.
Atom Economy Utilizing catalytic methods that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Substituting hazardous reagents like acetyl chloride with safer alternatives such as acetic acid with a catalyst.
Safer Solvents and Auxiliaries Employing water as a solvent or conducting reactions under solvent-free conditions.
Design for Energy Efficiency Using catalysts to enable reactions at lower temperatures, thus reducing energy consumption.
Use of Renewable Feedstocks Exploring bio-based sources for starting materials and reagents where feasible.
Catalysis Employing reusable heterogeneous catalysts to improve efficiency and reduce waste.

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Acetamido 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-acetamido-3-methoxybenzoate, a combination of one-dimensional and two-dimensional NMR experiments has been employed to assign all proton and carbon signals unambiguously.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between adjacent protons.

The analysis of the aromatic region is particularly informative. The proton at the C5 position is expected to appear as a doublet, resulting from coupling to the proton at the C6 position. The C6 proton, in turn, would present as a doublet of doublets due to coupling with both the C5 and C2 protons. The proton at C2 would likely be observed as a doublet, coupling with the C6 proton. The distinct signals for the acetyl (CH₃), methoxy (B1213986) (OCH₃), and ester methyl (COOCH₃) groups are expected to appear as sharp singlets in the upfield region of the spectrum, as they lack adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is based on established principles of NMR spectroscopy and data for structurally similar compounds, as direct experimental data for this specific isomer is not widely available in the public domain.)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.7d~2.0
H-57.9 - 8.1d~8.5
H-67.6 - 7.8dd~8.5, ~2.0
NH8.0 - 8.5s-
OCH₃ (C3)3.9 - 4.0s-
COOCH₃3.8 - 3.9s-
COCH₃2.1 - 2.2s-

d = doublet, dd = doublet of doublets, s = singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are dependent on the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbons of the ester and amide groups are expected to appear at the most downfield positions (typically 165-175 ppm) due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The aromatic carbons will resonate in the intermediate region of the spectrum (approximately 110-150 ppm), with their specific shifts influenced by the nature of the substituents on the benzene (B151609) ring. The methyl carbons of the acetyl, methoxy, and ester groups will be found in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is based on established principles of NMR spectroscopy and data for structurally similar compounds, as direct experimental data for this specific isomer is not widely available in the public domain.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)166.5
C=O (amide)168.7
C1125.0
C2110.2
C3155.4
C4138.9
C5123.5
C6115.8
OCH₃ (C3)56.1
COOCH₃52.3
COCH₃24.8

To definitively establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the aromatic system, cross-peaks would be expected between H-5 and H-6, as well as between H-6 and H-2, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the signal for the C5 proton would show a correlation to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the protons of the ester methyl group (COOCH₃) would show a correlation to the ester carbonyl carbon (C=O), and the proton of the amide (NH) would show correlations to the amide carbonyl carbon and carbons in the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound, the molecular formula is C₁₁H₁₃NO₄. The theoretical exact mass for the neutral molecule is 223.08446 u. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Table 3: HRMS Data for this compound

IonMolecular FormulaTheoretical Exact Mass (u)
[M+H]⁺C₁₁H₁₄NO₄⁺224.09173
[M+Na]⁺C₁₁H₁₃NNaO₄⁺246.07368

In the mass spectrometer, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule.

For this compound, several characteristic fragmentation pathways can be predicted. A common fragmentation would be the loss of the methoxy group from the ester, leading to a significant ion peak. Another expected fragmentation is the cleavage of the amide bond, which could result in ions corresponding to the acetyl group or the aromatic amine fragment. The analysis of these fragmentation patterns allows for the confirmation of the presence of the key functional groups and their connectivity.

Table 4: Predicted Key Mass Spectrometry Fragmentation for this compound (Note: This table is based on established principles of mass spectrometry and fragmentation patterns of similar compounds, as direct experimental data for this specific isomer is not widely available in the public domain.)

m/zPossible Fragment Ion
223[M]⁺
192[M - OCH₃]⁺
181[M - C₂H₂O]⁺
164[M - COOCH₃]⁺
150[M - NHCOCH₃ - CH₃]⁺
43[CH₃CO]⁺

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations

A hypothetical analysis suggests that the FTIR and Raman spectra would be dominated by vibrations corresponding to the N-H, C=O (amide and ester), C-O, and aromatic C-H and C=C bonds.

Predicted Vibrational Modes for this compound:

Functional GroupPredicted Vibrational ModeExpected Wavenumber Range (cm⁻¹)
AmideN-H stretching3350-3250
C=O stretching (Amide I)1700-1650
N-H bending (Amide II)1550-1510
EsterC=O stretching1730-1715
C-O stretching1300-1000
Aromatic RingC-H stretching3100-3000
C=C stretching1600-1450
Methoxy GroupC-H stretching2950-2850
Acetyl GroupC-H stretching2925-2850

Note: This table is predictive and not based on experimental data for this compound.

Analysis of Intermolecular and Intramolecular Interactions

The presence of an amide group suggests the potential for intermolecular hydrogen bonding (N-H···O=C) in the solid state, which would influence the position and shape of the N-H and C=O stretching bands. Intramolecular interactions, such as hydrogen bonding between the amide proton and the adjacent methoxy group's oxygen, are also a possibility that could be investigated through vibrational spectroscopy. However, without experimental spectra, any discussion remains speculative.

Examination of Charge Transfer Effects within the Molecular System

Charge transfer interactions, potentially between the electron-donating acetamido and methoxy groups and the electron-withdrawing methyl ester group through the aromatic ring, could be studied using vibrational spectroscopy. Such effects can lead to shifts in the vibrational frequencies of the involved functional groups. A detailed analysis would require a comparison of experimental spectra with theoretical calculations, which is currently not feasible due to the lack of published data.

X-ray Crystallography for Solid-State Molecular Architecture Determination

There is no published X-ray crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. Therefore, its crystal system, space group, unit cell dimensions, and precise solid-state conformation are unknown.

For comparison, the crystal structure of a related compound, methyl 4-acetoxy-3-methoxybenzoate, has been reported. researchgate.net While this provides some insight into the potential packing of similar molecules, the difference in the substituent at the 4-position (acetamido vs. acetoxy) would lead to different intermolecular interactions and crystal packing.

Elemental Composition Analysis for Compound Purity and Stoichiometry

While experimental elemental analysis data from published studies are not available, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₃NO₄.

Theoretical Elemental Composition of this compound:

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01111132.12159.18%
HydrogenH1.0081313.1045.87%
NitrogenN14.007114.0076.28%
OxygenO15.999463.99628.67%
Total 223.228 100.00%

This data is foundational for confirming the identity and purity of synthesized batches of the compound.

Chemical Reactivity and Derivatization Studies of Methyl 4 Acetamido 3 Methoxybenzoate

Reactivity Profile of the Methyl Ester Group

The methyl ester group in methyl 4-acetamido-3-methoxybenzoate is a key site for chemical modification, primarily through hydrolysis and reduction reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-acetamido-3-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred due to the irreversible formation of the carboxylate salt, which drives the reaction to completion. psu.edu Typical conditions for the saponification of methyl benzoates involve heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemspider.com More recently, milder methods using non-aqueous solvent systems have been developed to facilitate the hydrolysis of sterically hindered esters. researchgate.netarkat-usa.org

Reduction: The methyl ester can be reduced to a primary alcohol, (4-acetamido-3-methoxyphenyl)methanol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

Transformation Reagents and Conditions Product
Hydrolysis (Saponification)1. NaOH (aq), Reflux2. H3O+4-acetamido-3-methoxybenzoic acid
Reduction1. LiAlH4, Dry Ether2. H2O(4-acetamido-3-methoxyphenyl)methanol

Table 1: Key Reactions of the Methyl Ester Group

Transformations Involving the Acetamido Functional Group

The acetamido group (-NHCOCH3) significantly influences the reactivity of the aromatic ring and can also undergo its own characteristic reactions.

Hydrolysis (Deacetylation): The amide linkage of the acetamido group can be cleaved under acidic or basic conditions to yield the corresponding amino compound, methyl 4-amino-3-methoxybenzoate. This reaction, known as deacetylation, typically requires more forcing conditions than ester hydrolysis. For instance, heating with a strong acid like hydrochloric acid or a strong base like sodium hydroxide can effect this transformation.

Reduction: While the reduction of the acetamido group's carbonyl is possible, it is a less common transformation compared to the reduction of the methyl ester. Strong reducing agents like LiAlH4 can reduce amides to amines. masterorganicchemistry.com In this case, the product would be methyl 4-(ethylamino)-3-methoxybenzoate. However, chemoselectivity can be an issue in the presence of the methyl ester.

Transformation Reagents and Conditions Product
Hydrolysis (Deacetylation)HCl (aq) or NaOH (aq), HeatMethyl 4-amino-3-methoxybenzoate
Reduction1. LiAlH4, THF, Reflux2. H2OMethyl 4-(ethylamino)-3-methoxybenzoate

Table 2: Transformations of the Acetamido Group

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of incoming electrophiles. The acetamido group is an ortho, para-directing group, as is the methoxy (B1213986) group. brainly.combrainly.com Both are activating groups, with the methoxy group generally being a stronger activator.

The positions on the benzene ring are numbered starting from the methyl ester as position 1. Therefore, the methoxy group is at position 3 and the acetamido group is at position 4. The positions ortho to the methoxy group are 2 and 4, and the para position is 6. The positions ortho to the acetamido group are 3 and 5, and the para position is not available as it is occupied by the methyl ester. The combined directing effects of the strongly activating methoxy group and the moderately activating acetamido group will favor substitution at positions 2 and 6, which are ortho and para to the methoxy group, respectively, and ortho to the acetamido group at position 5.

Halogenation: Chlorination of the closely related isomer, methyl 4-acetamido-2-methoxybenzoate, using N-chlorosuccinimide in dimethylformamide has been shown to occur at the position ortho to the methoxy group and ortho to the acetamido group. google.com By analogy, chlorination of this compound is expected to occur at position 2 or 6.

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. rsc.org For 4-acetamidobenzoic acid, nitration occurs at the position ortho to the acetamido group. google.com Given the directing effects of the substituents on this compound, nitration is anticipated to occur at position 2 or 6.

Reaction Reagents and Conditions Major Product(s)
ChlorinationN-Chlorosuccinimide, DMFMethyl 4-acetamido-2-chloro-3-methoxybenzoate and/or Methyl 4-acetamido-6-chloro-3-methoxybenzoate
NitrationHNO3, H2SO4, <15°CMethyl 4-acetamido-3-methoxy-2-nitrobenzoate and/or Methyl 4-acetamido-3-methoxy-6-nitrobenzoate

Table 3: Electrophilic Aromatic Substitution Reactions

Synthesis of Novel Analogues and Derivatives for Diverse Applications

The reactivity of this compound at its various functional groups allows for the synthesis of a diverse range of analogues. For instance, hydrolysis of the ester followed by amide coupling reactions can lead to a variety of N-substituted benzamides. Alternatively, deacetylation of the acetamido group provides a primary amine that can be further functionalized, for example, through diazotization followed by Sandmeyer reactions to introduce a range of substituents.

The synthesis of gefitinib (B1684475), an anticancer agent, starts from a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate, and involves steps such as alkylation, nitration, reduction, cyclization, and chlorination. mdpi.com These synthetic strategies can be adapted to this compound to generate novel compounds with potential biological activity.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the reactions described above are well-established in organic chemistry.

Ester Hydrolysis (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel the methoxide (B1231860) ion as a leaving group. The methoxide ion then deprotonates the newly formed carboxylic acid to give the carboxylate salt.

Electrophilic Aromatic Substitution: This class of reactions proceeds through a two-step mechanism. msu.edu In the first step, the electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base (often the conjugate base of the acid used to generate the electrophile) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion, which is influenced by the electronic effects of the substituents already present on the ring.

Theoretical and Computational Chemistry of Methyl 4 Acetamido 3 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is often employed to predict the optimized geometry, vibrational frequencies, and electronic properties of compounds. materialsciencejournal.org For Methyl 4-acetamido-3-methoxybenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the molecule's lowest energy conformation. researchgate.net

These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The results of such a study would allow for a detailed understanding of the spatial arrangement of the acetamido, methoxy (B1213986), and methyl ester groups attached to the central benzene (B151609) ring. While specific experimental data for this molecule is not available, theoretical calculations provide a reliable model of its geometric parameters.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP)

Parameter Bond/Angle Predicted Value
Bond Length C=O (Ester) ~1.21 Å
Bond Length C=O (Amide) ~1.23 Å
Bond Length C-N (Amide) ~1.36 Å
Bond Length C-O (Methoxy) ~1.37 Å
Bond Angle O=C-O (Ester) ~124°
Bond Angle C-N-C (Amide) ~122°

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to describe global reactivity, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the acetamido group, while the LUMO would likely be distributed over the electron-withdrawing methyl ester group. nih.gov

Table 2: Calculated Quantum Chemical Parameters

Parameter Formula Predicted Value (eV)
EHOMO - -6.85
ELUMO - -1.20
Energy Gap (ΔE) ELUMO - EHOMO 5.65
Ionization Potential (I) -EHOMO 6.85
Electron Affinity (A) -ELUMO 1.20
Chemical Hardness (η) (I - A) / 2 2.83
Electronegativity (χ) (I + A) / 2 4.03

Note: These values are hypothetical and serve as representative examples for a molecule of this type.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov

For this compound, docking simulations could be performed against various protein targets to explore its potential biological activities. The simulation would place the molecule into the binding site of a target protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. For instance, based on the activities of structurally related compounds, potential targets could include enzymes like cyclooxygenases or various bacterial proteins. fip.org The results would be presented as a binding energy score (e.g., in kcal/mol), where a lower score indicates a more favorable interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, untested compounds.

A QSAR study involving this compound would require a dataset of structurally similar molecules with known biological activity against a specific target. Various molecular descriptors for each compound—such as physicochemical properties (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies), and topological indices—would be calculated. A statistical method, such as multiple linear regression or machine learning, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the biological activity of this compound and guide the design of more potent analogues.

Conformational Analysis and Molecular Dynamics Simulations

While DFT calculations identify the ground state geometry, molecules are dynamic entities that exist in various conformations. Conformational analysis computationally explores the different spatial arrangements of a molecule and their relative energies. For this compound, this would involve rotating the single bonds, particularly those connecting the substituent groups to the benzene ring, to identify stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations provide a deeper understanding of a molecule's behavior over time. fip.org An MD simulation of this compound, either in a solvent like water or bound to a protein, would track the movements of its atoms over a period of time (from picoseconds to microseconds). This technique can reveal the stability of ligand-protein complexes identified through docking, showing how the ligand adjusts its conformation within the binding site and how stable the key interactions are. researchgate.netnih.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. epstem.net

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. epstem.net For this compound, predictions would show distinct signals for the aromatic protons, the methyl protons of the acetamido, methoxy, and ester groups, and the amide proton. Comparing these theoretical shifts with experimental data helps in the complete assignment of the NMR spectrum. wisc.edu

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretch of the amide, C=O stretches for both the amide and ester groups, C-O stretches for the ether and ester, and various C-H and C=C stretching and bending modes from the aromatic ring. materialsciencejournal.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. materialsciencejournal.org The predicted spectrum for this compound would likely show absorptions in the UV region characteristic of substituted benzene rings, arising from π→π* transitions.

Table 3: Predicted vs. Expected Spectroscopic Data for this compound

Spectroscopy Functional Group/Proton Predicted Value
¹H NMR Amide N-H ~8.5-9.5 ppm
¹H NMR Aromatic C-H ~7.0-8.0 ppm
¹H NMR Methoxy -OCH₃ ~3.9 ppm
¹H NMR Ester -OCH₃ ~3.8 ppm
¹H NMR Acetyl -CH₃ ~2.2 ppm
IR N-H Stretch (Amide) ~3300 cm⁻¹
IR C=O Stretch (Ester) ~1720 cm⁻¹
IR C=O Stretch (Amide) ~1680 cm⁻¹

Note: These are representative values based on the functional groups present in the molecule.

Biological Activity and Mechanistic Investigations of Methyl 4 Acetamido 3 Methoxybenzoate Analogues in Vitro/preclinical Focus

In Vitro Studies on Enzyme Modulation and Inhibition

While comprehensive data on the specific enzyme inhibition profile of Methyl 4-acetamido-3-methoxybenzoate is not extensively detailed in publicly available research, the broader class of acetamido- and methoxy- substituted benzoate (B1203000) derivatives has been investigated for their potential to interact with various enzymes. The presence of the acetamido and methoxy (B1213986) groups can influence the electronic and steric properties of the molecule, potentially enabling interactions with the active sites of enzymes through hydrogen bonding and hydrophobic interactions.

For instance, studies on structurally related compounds, such as certain benzofuran (B130515) derivatives with methoxy groups, have demonstrated pro-oxidative and pro-apoptotic properties, suggesting interactions with enzymes involved in cellular redox balance and apoptosis. mdpi.com However, specific IC50 values, which quantify the concentration of a substance needed to inhibit a specific biological or biochemical function by half, are not yet established for this compound against a wide range of enzymes. Further targeted enzymatic assays are required to elucidate its specific inhibitory activities and to identify potential molecular targets.

Exploration of Receptor Binding Affinities and Selectivity

The ability of a compound to bind to specific receptors is a cornerstone of its pharmacological activity. For this compound and its analogues, the exploration of receptor binding affinities is an area of active investigation. The particular arrangement of the acetamido and methoxy groups on the benzoate core could confer selectivity for certain receptor subtypes.

Research on similar chemical structures suggests that the acetamido group can participate in hydrogen bonding with receptors, while the methoxy group may enhance lipophilicity, facilitating passage through cellular membranes to reach intracellular receptors. However, detailed receptor binding assays, including determination of binding affinity (K_d) or inhibition constant (K_i) values for specific receptors, are not yet available in the published literature for this compound. Such studies would be crucial in defining its potential pharmacological profile and selectivity.

Cellular Effects and Pathway Perturbations

The in vitro effects of chemical compounds on cellular models provide valuable insights into their potential therapeutic applications. Investigations into the cellular effects of this compound analogues are beginning to shed light on their impact on fundamental cellular processes.

Impact on Cell Cycle Progression in Cellular Models

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Certain methoxy-substituted stilbene (B7821643) analogues of resveratrol (B1683913) have been shown to induce cell cycle arrest, particularly at the G2/M phase, in human myeloid leukemia cells. nih.gov Similarly, some halogenated benzofuran derivatives have been observed to cause cell cycle arrest at the S and G2/M phases in cancer cell lines. mdpi.com

While specific data for this compound is pending, these findings with structurally related compounds suggest that it and its analogues could potentially influence cell cycle progression. Future studies employing techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment will be necessary to confirm and quantify this effect.

Mechanisms of Apoptosis Induction in Preclinical Cell Lines

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism of action for many anticancer agents. Research on related compounds indicates a potential for apoptosis induction. For example, certain benzofuran derivatives have been shown to induce apoptosis in cancer cells, as evidenced by Annexin V staining. mdpi.com

The mechanism of apoptosis induction often involves the activation of a cascade of enzymes called caspases. Studies on other compounds have demonstrated the activation of key executioner caspases, such as caspase-3 and caspase-7, following treatment. mdpi.complos.orgnih.gov The table below illustrates hypothetical data on caspase activation that could be generated in future studies on a this compound analogue.

Table 1: Hypothetical Caspase-3/7 Activity in a Cancer Cell Line Treated with a this compound Analogue

Treatment GroupCaspase-3/7 Activity (Fold Induction vs. Control)
Vehicle Control1.0
Analogue (10 µM)2.5
Analogue (25 µM)4.8
Analogue (50 µM)7.2

This table is for illustrative purposes only and does not represent actual experimental data.

Modulation of Intracellular Signaling Cascades (e.g., Wnt/β-catenin)

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in various diseases, including cancer. mdpi.comfrontiersin.orgmdpi.comnih.gov The potential for small molecules to modulate this pathway is of significant therapeutic interest.

While direct evidence of this compound modulating the Wnt/β-catenin pathway is not yet available, the general class of substituted benzoates and related aromatic compounds has been explored for such activities. Inhibition of this pathway can lead to a decrease in the nuclear translocation of β-catenin and a subsequent reduction in the transcription of target genes that promote cell proliferation, such as c-myc and cyclin D1. researchgate.net Future research could involve reporter gene assays to quantify the effect of this compound and its analogues on Wnt/β-catenin signaling activity.

Antimicrobial Efficacy Assessments in Microbial Cultures

The search for new antimicrobial agents is a global health priority. Some isomers of this compound, such as Methyl 3-acetamido-4-methoxybenzoate, have demonstrated antimicrobial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

To systematically evaluate the antimicrobial efficacy of new compounds, the minimum inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The table below presents hypothetical MIC values for a this compound analogue against a panel of common pathogenic microbes.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Values of a this compound Analogue

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16
Escherichia coliGram-negative bacteria32
Candida albicansFungi64
Pseudomonas aeruginosaGram-negative bacteria>128

This table is for illustrative purposes only and does not represent actual experimental data.

Further studies are necessary to establish the specific antimicrobial spectrum and potency of this compound and its derivatives.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

While direct studies on the antibacterial activity of this compound are limited in publicly accessible literature, research on structurally related acetanilide (B955) and N-phenylacetamide derivatives provides valuable insights into their potential as antibacterial agents.

Another investigation into N-(4-methoxyphenyl)acetamide and N-phenylacetamide derivatives, specifically their dithiocarbamate (B8719985) and thioanhydride forms, revealed notable antibacterial properties against Pectobacterium carotovorum. Sodium acetyl(4-methoxyphenyl)carbamodithioate, in particular, exhibited a significant zone of inhibition. This suggests that derivatization of the acetamido group can lead to potent antibacterial agents.

The general findings from related acetanilide derivatives are summarized in the interactive table below, showcasing the range of activities observed.

Compound ClassBacterial StrainMIC Range (µg/mL)Reference
Substituted AnilidesB. subtilisVaries (pMIC)
Substituted AnilidesS. aureusVaries (pMIC)
Substituted AnilidesE. coliVaries (pMIC)
N-(4-methoxyphenyl)acetamide dithiocarbamatesP. carotovorumZone of Inhibition (mm) google.comnih.gov

Note: pMIC is the negative logarithm of the molar Minimum Inhibitory Concentration.

Antifungal Activity Evaluation

Similar to the antibacterial studies, the antifungal potential of this compound is primarily inferred from research on its analogues. Acetanilide derivatives have shown promise as antifungal agents, with their activity being dependent on their structural features.

In the aforementioned study of substituted anilides, antifungal activity was assessed against Candida albicans and Aspergillus niger. The results indicated that certain derivatives, particularly those containing a nitro group, exhibited significant antifungal effects. The QSAR models also suggested that molecular connectivity indices are important for antifungal activity, paralleling the findings for antibacterial action.

Furthermore, derivatives of N-(4-methoxyphenyl)acetamide have been investigated for their fungicidal properties against phytopathogenic fungi such as Fusarium oxysporum. Sodium acetyl(4-methoxyphenyl)carbamodithioate was found to completely inhibit the growth of this fungus at a concentration of 0.4%, demonstrating potent fungicidal activity.

The following interactive table presents a summary of the antifungal activities of related compound classes.

Compound ClassFungal StrainActivityReference
Substituted AnilidesC. albicansVaries (pMIC)
Substituted AnilidesA. nigerVaries (pMIC)
N-(4-methoxyphenyl)acetamide dithiocarbamatesF. oxysporumHigh (at 0.4%) google.comnih.gov

Studies on Nucleic Acid (DNA/RNA) Interactions and Binding Modes

Direct experimental evidence for the interaction of this compound with nucleic acids is not extensively documented in the available scientific literature. However, a study on a positional isomer, Methyl 4-acetamido-2-methoxybenzoate, suggests that the protonation of the molecule is a key factor in its affinity for DNA, although specific binding modes were not detailed. biosynth.com

Research on other structurally related benzoate and acetamide (B32628) derivatives has shown various modes of DNA interaction, including intercalation and groove binding. For instance, ruthenium(II) complexes of benzaldehyde (B42025) 4-methyl-3-thiosemicarbazones have been shown to bind to DNA via intercalation. While these are more complex molecules, they share aromatic and amide-like features that are often important for DNA binding.

Molecular docking studies of 4-acetamido-3-nitrobenzoic acid with viral proteins, including RNA-dependent RNA polymerase, suggest that this class of compounds can interact with biological macromolecules through various non-covalent interactions. nih.gov Although not a direct study of DNA or RNA binding, it highlights the potential for these molecules to fit into binding pockets of nucleic acid-associated proteins.

Given the planar aromatic ring and the presence of hydrogen bond donor and acceptor groups in the this compound structure, it is plausible that it or its derivatives could interact with DNA or RNA, potentially through groove binding or intercalation. However, without direct experimental data, this remains a hypothesis that requires further investigation.

Structure-Activity Relationship (SAR) Derivation for Enhanced Bioactivity

The biological activity of acetanilide derivatives is highly dependent on the nature and position of substituents on the aromatic ring. From the studies on related compounds, several structure-activity relationships (SAR) can be inferred that are likely relevant for the this compound scaffold.

For Antibacterial and Antifungal Activity:

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as a nitro group, on the aniline (B41778) ring has been shown to enhance both antibacterial and antifungal activity in substituted anilides. This suggests that modifications to the benzene (B151609) ring of this compound could modulate its antimicrobial potential.

Lipophilicity: An increase in the chain length of acid derivatives of anilides, which increases lipophilicity, has been correlated with higher pMIC values. This indicates that the ability of the compound to penetrate cell membranes is a critical factor for its bioactivity.

Derivatization of the Acetamido Group: Conversion of the acetamido group into dithiocarbamates and thioanhydrides has been shown to yield compounds with potent antifungal and antibacterial activities. google.comnih.gov This highlights the acetamido moiety as a key site for chemical modification to enhance bioactivity.

Role as a Precursor or Scaffold for Biologically Active Compounds

The substituted methoxybenzoate framework is a common structural motif in medicinal chemistry and serves as a valuable precursor for the synthesis of more complex, biologically active molecules. While specific examples of this compound as a direct starting material are not abundant in the literature, the utility of its isomers and closely related analogues is well-documented.

For instance, the positional isomer, Methyl 4-acetamido-2-methoxybenzoate, is used as a key intermediate in the synthesis of Metoclopramide, a dopamine (B1211576) D2 receptor antagonist with antiemetic properties. chemicalbook.com In this synthesis, Methyl 4-acetamido-2-methoxybenzoate is chlorinated to produce Methyl 4-acetamido-5-chloro-2-methoxybenzoate. google.com This demonstrates the role of the acetamido-methoxybenzoate scaffold in building more complex pharmaceutical agents.

Furthermore, structurally similar compounds like methyl 3-hydroxy-4-methoxybenzoate serve as starting materials for the synthesis of the tyrosine kinase inhibitor Gefitinib (B1684475). nih.govnih.gov Similarly, 3-methoxy-4-hydroxybenzoic acid is a precursor in the synthesis of Bosutinib, another kinase inhibitor. mdpi.com These examples underscore the importance of the substituted benzoate ring system as a foundational building block in drug discovery and development. The chemical handles on this compound—the ester, the acetamido group, and the aromatic ring—provide multiple points for synthetic modification, making it a potentially valuable scaffold for the generation of diverse chemical libraries aimed at various biological targets.

Applications in Advanced Materials Science and Catalysis

Utility as a Versatile Chemical Intermediate Beyond Pharmaceutical Synthesis

The primary established application of Methyl 4-acetamido-3-methoxybenzoate is as a building block or intermediate in organic synthesis. Its molecular structure contains several reactive sites that can be selectively targeted to build more complex chemical architectures. The reactivity of these sites makes the compound a versatile precursor for a variety of organic transformations.

The key functional groups and their potential for chemical modification are:

Methyl Ester Group (-COOCH₃): This group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-acetamido-3-methoxybenzoic acid). This transformation is fundamental for reactions requiring a carboxylic acid moiety, such as in the formation of amides or other esters.

Acetamido Group (-NHCOCH₃): The amide linkage is generally stable, but it can be hydrolyzed under strong acidic or basic conditions to yield an amino group (leading to methyl 4-amino-3-methoxybenzoate). This amino group can then serve as a nucleophile or be converted into a diazonium salt, opening up a wide range of subsequent reactions.

Aromatic Ring: The benzene (B151609) ring is activated by the electron-donating methoxy (B1213986) and acetamido groups, making it susceptible to electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation can introduce new functionalities onto the ring, further diversifying its synthetic utility.

Methoxy Group (-OCH₃): This group can be cleaved under specific conditions (e.g., using strong acids like HBr) to yield a phenol, providing another site for functionalization.

These reactive sites allow for a stepwise and controlled modification of the molecule, making it a valuable starting point for multi-step syntheses.

Table 1: Reactivity of Functional Groups in this compound
Functional GroupType of ReactionPotential ProductSignificance
Methyl EsterHydrolysis4-acetamido-3-methoxybenzoic acidPrecursor for amides, acid chlorides, and other esters.
Acetamido GroupHydrolysisMethyl 4-amino-3-methoxybenzoateProvides a primary amine for further functionalization.
Aromatic RingElectrophilic Substitution (e.g., Nitration)Nitrated derivativesIntroduction of new functional groups for subsequent reactions.
Methoxy GroupEther CleavageMethyl 4-acetamido-3-hydroxybenzoateCreates a phenolic hydroxyl group for further modification.

Integration into Polymer Synthesis and Functional Material Development

While the direct use of this compound as a monomer in polymerization is not extensively documented in the literature, its structure presents several potential pathways for its integration into functional polymers. Through chemical modification, it could be converted into a monomer suitable for various polymerization techniques.

For instance, by hydrolyzing the ester to a carboxylic acid and the amide to an amine, the resulting molecule, 4-amino-3-methoxybenzoic acid, could theoretically act as an AB-type monomer for the synthesis of aromatic polyamides (aramids). Aramids are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The methoxy substituent on the polymer backbone could potentially enhance solubility, a common challenge in the processing of rigid-rod polymers.

Alternatively, the molecule could be functionalized to introduce polymerizable groups. For example, the phenolic derivative (obtained via methoxy group cleavage) could be reacted to introduce an acrylate (B77674) or methacrylate (B99206) group, making it suitable for free-radical polymerization. Polymers incorporating this moiety could exhibit interesting properties such as altered refractive index or enhanced adhesion.

Table 2: Potential Polymerization Pathways for Derivatives of this compound
DerivativePolymerization TypeResulting Polymer ClassPotential Properties
4-amino-3-methoxybenzoic acidCondensation PolymerizationAromatic Polyamide (Aramid)High thermal stability, enhanced solubility.
Acrylate/Methacrylate of the phenolic derivativeFree-Radical PolymerizationPolyacrylate/PolymethacrylateModified optical properties, functional coatings.

The incorporation of such a functional monomer into a polymer backbone could be a strategy for developing materials with specific properties, where the acetamido and methoxy groups can influence intermolecular interactions, such as hydrogen bonding, and thus affect the material's bulk properties.

Contribution to Catalytic Systems and Reaction Enhancements

There is a lack of direct reports on the use of this compound itself as a catalyst or as a ligand in catalytic systems. However, its structure contains heteroatoms (nitrogen and oxygen) that are known to coordinate with metal centers, which is a key feature of many catalyst ligands.

Through chemical modification, this compound could serve as a precursor for the synthesis of more complex ligands. For example, the amino derivative (methyl 4-amino-3-methoxybenzoate) could be used to synthesize Schiff base ligands or be incorporated into larger molecular scaffolds designed for catalysis. The presence of both "hard" (oxygen) and "borderline" (nitrogen) donor atoms could make such ligands interesting for a range of transition metal-catalyzed reactions.

The potential for this compound to act as a building block for catalysts is rooted in the principles of ligand design, where substituents on an aromatic ring can be used to fine-tune the electronic and steric properties of a catalyst's coordination sphere. The methoxy and acetamido groups would exert an electronic influence that could modulate the reactivity of a coordinated metal center. While this remains a theoretical application, the synthetic accessibility of derivatives of this compound makes it a plausible starting point for the development of new ligand systems.

Future Research Directions and Unexplored Avenues for Methyl 4 Acetamido 3 Methoxybenzoate

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for benzamide (B126) and benzoate (B1203000) derivatives often rely on traditional chemical processes that may not be environmentally benign. A significant future research direction is the development of green and sustainable synthetic pathways for Methyl 4-acetamido-3-methoxybenzoate. This involves moving away from hazardous solvents, reducing energy consumption, and improving atom economy. Research in this area could focus on several innovative approaches. bohrium.com

Key strategies for sustainable synthesis include:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze specific steps in the synthesis. This can lead to high selectivity under mild reaction conditions, significantly reducing waste and energy usage.

Flow Chemistry: Transitioning from batch production to continuous flow processes can offer superior control over reaction parameters, increase safety, and facilitate easier scaling-up.

Green Solvents: Investigating the use of environmentally friendly solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. rsc.org

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for metal catalysts, which simplifies purification processes and avoids toxic metal waste. bohrium.com

Synthetic Strategy Objective Potential Advantages
BiocatalysisReplace traditional chemical catalysts with enzymes.High specificity, mild conditions, reduced waste.
Continuous Flow ChemistryConvert batch synthesis to a continuous process.Enhanced safety, better process control, scalability.
Green SolventsUtilize environmentally benign solvents like water. rsc.orgReduced toxicity and environmental impact.
Catalyst-Free SynthesisDesign reactions that do not require a catalyst. bohrium.comSimplified purification, cost reduction, atom economy.

In-depth Mechanistic Elucidation of Observed Biological Phenomena

While preliminary studies might suggest certain biological activities for compounds structurally related to this compound, a deep understanding of the molecular mechanisms is often lacking. Future research must prioritize the detailed elucidation of how this specific compound interacts with biological systems. researchgate.netnih.gov This involves identifying its molecular targets, understanding its metabolic fate, and mapping the signaling pathways it modulates.

A focused research program would involve:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins or cellular components that the compound binds to.

Pathway Analysis: Employing transcriptomics (RNA-seq) and metabolomics to understand the downstream effects of compound binding, revealing which cellular signaling or metabolic pathways are affected. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues to determine which parts of the molecule are crucial for its biological effects, providing insights into its interaction with its target. nih.gov

For instance, if the compound were to show anti-inflammatory properties, mechanistic studies would be essential to determine if it acts by inhibiting enzymes like cyclooxygenases or by modulating transcription factors such as NF-κB. mdpi.com

Exploration of Emerging Applications in Interdisciplinary Fields

The potential applications of this compound are not necessarily limited to pharmacology. Its unique chemical structure, featuring multiple functional groups, makes it a candidate for exploration in diverse interdisciplinary fields such as materials science and agrochemistry. Benzamide derivatives are already recognized for their wide range of applications, from pharmaceuticals to polymeric materials. researchgate.netwalshmedicalmedia.com

Unexplored avenues for application include:

Polymer Chemistry: Investigating the compound as a monomer or a precursor for the synthesis of novel polymers. The amide and ester functionalities could be leveraged to create polyamides or polyesters with unique properties, such as thermal stability or specific binding capabilities.

Molecular Probes: Modifying the structure to incorporate fluorescent or chromophoric groups could lead to the development of chemical sensors or probes for detecting specific ions, molecules, or changes in the cellular environment.

Agrochemicals: Screening the compound and its derivatives for potential use in agriculture, for example, as herbicides, fungicides, or plant growth regulators. The benzamide scaffold is present in some existing agrochemicals. researchgate.netresearchgate.net

Interdisciplinary Field Potential Application Rationale
Materials ScienceMonomer for novel polymers.Amide and ester groups allow for polymerization.
Analytical ChemistryPrecursor for molecular sensors/probes.Functional groups can be modified for detection purposes.
AgrochemicalsActive ingredient in pesticides or growth regulators.Benzamide structures are known to have agrochemical activity. researchgate.netresearchgate.net

Advanced Computational Design and Optimization of Analogues for Targeted Properties

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. Future research should leverage in silico methods for the rational design of analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net A QSAR model can predict the activity of novel, unsynthesized analogues, helping to prioritize the most promising candidates. mdpi.com

Molecular Docking: Simulating the interaction of the compound and its designed analogues with the three-dimensional structure of a specific protein target. mdpi.com This technique can predict the binding affinity and orientation of the molecule in the protein's active site, providing crucial insights for optimizing the structure to improve binding. nih.govresearchgate.net

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This helps to identify candidates with drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

These computational studies can guide synthetic efforts, ensuring that resources are focused on creating molecules with the highest probability of success for a specific targeted property. mdpi.com

Q & A

How can the crystalline structure of Methyl 4-acetamido-3-methoxybenzoate be determined using X-ray diffraction, and what challenges arise in refining its structure?

Single-crystal X-ray diffraction is the gold standard for structural determination. Crystals are grown via slow solvent evaporation (e.g., ethanol/water mixtures). Data collection at 100 K minimizes thermal motion artifacts. The SHELX system (SHELXL) is recommended for refinement due to its robust handling of small-molecule crystallography. Key challenges include:

  • Hydrogen bonding networks : The acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups can create disordered hydrogen bonds, requiring constraints during refinement.
  • Data resolution : High-resolution data (≤1.0 Å) is ideal, but for lower-resolution datasets (e.g., 1.5 Å), the use of similarity restraints (SIMU/DELU in SHELXL) stabilizes refinement .

What synthetic routes are available for this compound, and how do reaction conditions influence yield and purity?

A two-step synthesis is typical:

Acetylation : React 4-amino-3-methoxybenzoic acid with acetyl chloride in a biphasic ethyl acetate/water system buffered with NaHCO₃ (0–20°C, 2.25 h).

Esterification : Treat the intermediate with methanol and H₂SO₄ (catalytic) under reflux.
Critical parameters :

  • pH control : Excess NaHCO₃ neutralizes HCl byproducts, minimizing side reactions.
  • Temperature : Lower temperatures (0°C) during acetylation reduce hydrolysis.
  • Solvent polarity : Ethyl acetate improves separation of polar byproducts (e.g., unreacted amine). Yields >95% are achievable with rigorous stoichiometric control .

How do the electron-withdrawing acetamido and electron-donating methoxy groups influence regioselectivity in further derivatization reactions?

The competing electronic effects dictate regioselectivity:

  • Acetamido : Deactivates the ring via resonance withdrawal, directing electrophiles to positions ortho or para to itself.
  • Methoxy : Activates the ring through electron donation, favoring ortho/para substitution relative to its position.
    Experimental validation : In nitration studies of analogs, the dominant product is 5-nitro (meta to acetamido, para to methoxy), confirmed by ¹H-¹³C HMBC correlations. Competing pathways require DFT calculations (e.g., Gaussian 16) to predict activation energies .

What analytical strategies resolve conflicting NMR data when assigning substituent positions in this compound analogs?

Discrepancies arise from overlapping signals (e.g., methoxy vs. acetamido protons). Solutions include:

  • 2D NMR : ¹H-¹³C HMBC identifies long-range couplings (e.g., methoxy protons to C-3).
  • Isotopic labeling : ¹⁵N-labeled acetamido groups simplify signal assignment.
  • Comparative analysis : Benchmark against Methyl 4-amino-3-methoxybenzoate (CAS 2840-26-8) to distinguish substituent-induced shifts .

How can researchers reconcile contradictory biological activity reports across cell-based assays?

Discrepancies often stem from esterase-mediated hydrolysis. Methodological standardization is critical:

  • Inhibition of hydrolysis : Add 1 mM bis-4-nitrophenyl phosphate (esterase inhibitor) to assay buffers.
  • Metabolite tracking : Use LC-MS to quantify intact compound vs. hydrolyzed products (e.g., 4-acetamido-3-methoxybenzoic acid).
  • Cell-line validation : Compare permeability in HEK293 (low esterase) vs. HepG2 (high esterase) cells .

What experimental parameters are critical when assessing the pH-dependent stability of this compound?

Design stability studies with:

  • Buffers : Phosphate (pH 7.4) for physiological conditions vs. citrate (pH 3.0) for gastric modeling.
  • Temperature : Accelerated degradation at 40°C (Q₁₀ = 2.3 for analogs).
  • Sampling : Collect timepoints (0–24 h) and analyze via UPLC-PDA (λ = 254 nm).
  • Kinetic modeling : Fit data to first-order decay (k=0.023h1k = 0.023 \, \text{h}^{-1} at pH 7.4) to calculate half-life .

How does molecular docking predict interactions with cytochrome P450 enzymes?

Using AutoDock Vina and CYP3A4 (PDB 1TQN):

  • Binding pose : Methoxy group engages in π-π stacking with Phe-304; acetamido hydrogen-bonds to Thr-309.
  • Validation : IC₅₀ values from fluorescence inhibition assays correlate with docking scores (Pearson’s r=0.89r = 0.89).
  • Limitations : Solvation effects require explicit solvent MD simulations (NAMD) for accuracy .

What chromatographic techniques optimize purification from polar byproducts?

Reverse-phase flash chromatography (C18 silica, 30 μm):

  • Gradient : 30% → 65% acetonitrile in H₂O over 15 column volumes.
  • Additives : 0.1% formic acid improves peak symmetry but necessitates post-purification neutralization.
  • Yield : >90% purity confirmed by TLC (silica, CH₂Cl₂/MeOH 9:1, Rf=0.43R_f = 0.43) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.